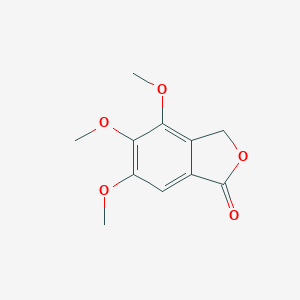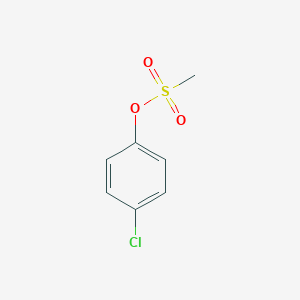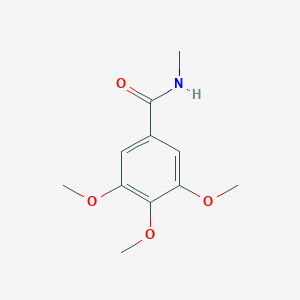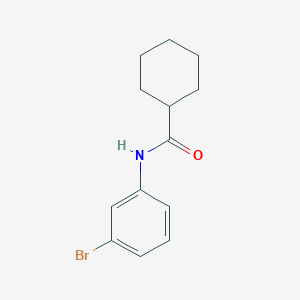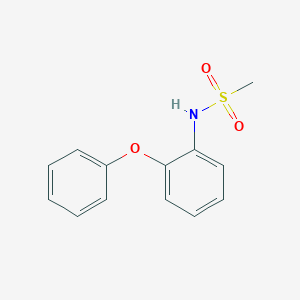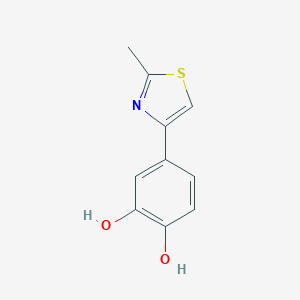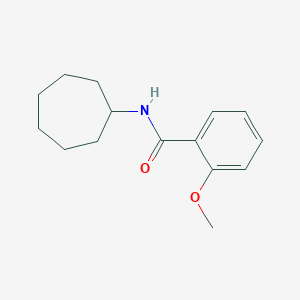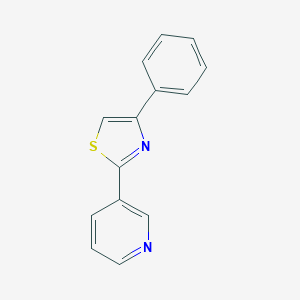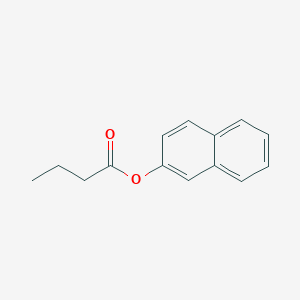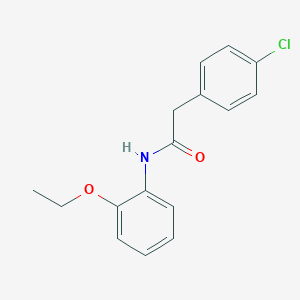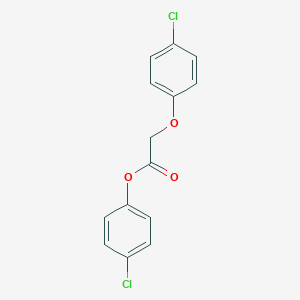
4-Chlorophenyl (4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl (4-chlorophenoxy)acetate, also known as CPPOA, is a chemical compound that has been widely used in scientific research. It is an ester of chlorophenoxyacetic acid and is commonly used as a substrate for enzymes in biochemical assays. CPPOA has been used in various studies to investigate the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of different compounds.
Wirkmechanismus
4-Chlorophenyl (4-chlorophenoxy)acetate acts as a substrate for enzymes that catalyze the oxidation of phenols to quinones. The reaction involves the transfer of electrons from the phenol to the enzyme, which then reacts with oxygen to form a quinone. The mechanism of action of 4-Chlorophenyl (4-chlorophenoxy)acetate has been extensively studied in various enzyme systems.
Biochemische Und Physiologische Effekte
4-Chlorophenyl (4-chlorophenoxy)acetate has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the generation of reactive oxygen species. 4-Chlorophenyl (4-chlorophenoxy)acetate has also been shown to inhibit the activity of certain enzymes, including glutathione peroxidase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chlorophenyl (4-chlorophenoxy)acetate has several advantages as a substrate for enzyme assays. It is stable and has a long shelf life, making it easy to handle and store. 4-Chlorophenyl (4-chlorophenoxy)acetate is also readily available and relatively inexpensive. However, 4-Chlorophenyl (4-chlorophenoxy)acetate is a toxic compound and requires careful handling. It is also not suitable for all enzyme systems and may not be suitable for certain types of assays.
Zukünftige Richtungen
There are several future directions for research involving 4-Chlorophenyl (4-chlorophenoxy)acetate. One area of research could be the development of new enzyme assays using 4-Chlorophenyl (4-chlorophenoxy)acetate as a substrate. Another area of research could be the investigation of the mechanism of action of different compounds using 4-Chlorophenyl (4-chlorophenoxy)acetate as a model substrate. Additionally, the study of the biochemical and physiological effects of 4-Chlorophenyl (4-chlorophenoxy)acetate on different cell types could also be an area of future research.
Synthesemethoden
4-Chlorophenyl (4-chlorophenoxy)acetate can be synthesized using various methods, including esterification of chlorophenoxyacetic acid with chlorophenol in the presence of a catalyst. Another method involves the reaction of chlorophenoxyacetic acid with thionyl chloride followed by the reaction with chlorophenol. The synthesis of 4-Chlorophenyl (4-chlorophenoxy)acetate requires careful handling as it is a toxic compound.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl (4-chlorophenoxy)acetate has been used in various scientific research applications, including enzyme assays, drug discovery, and pharmacology. It is commonly used as a substrate for enzymes such as peroxidases, laccases, and tyrosinases. 4-Chlorophenyl (4-chlorophenoxy)acetate has also been used to study the mechanism of action of different compounds, including herbicides and pesticides.
Eigenschaften
CAS-Nummer |
62095-40-3 |
|---|---|
Produktname |
4-Chlorophenyl (4-chlorophenoxy)acetate |
Molekularformel |
C14H10Cl2O3 |
Molekulargewicht |
297.1 g/mol |
IUPAC-Name |
(4-chlorophenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI-Schlüssel |
ZHFUIQPOLJKHGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



